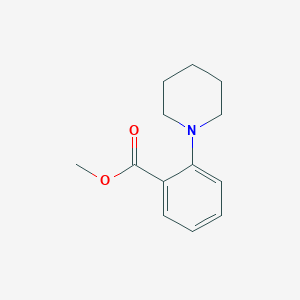

Methyl 2-(piperidin-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJQUCKCUILXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate (CAS: 81215-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-yl)benzoate is a chemical compound featuring a benzoate core structure with a piperidine substituent at the ortho position. This guide provides a comprehensive overview of its known chemical and physical properties. While specific experimental protocols for its synthesis and detailed pharmacological data are not extensively documented in publicly available literature, this document compiles the available information and provides context based on the broader class of piperidine derivatives, which are significant in medicinal chemistry.

Chemical and Physical Properties

Methyl 2-(piperidin-1-yl)benzoate, with the CAS number 81215-42-1, possesses a molecular formula of C13H17NO2 and a molecular weight of 219.27 g/mol .[1] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 81215-42-1 | [2] |

| Molecular Formula | C13H17NO2 | [1] |

| Molecular Weight | 219.27 g/mol | [1] |

| Boiling Point | 340.8 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm3 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Purity | >98% | [2] |

Storage Conditions: For short-term storage (1-2 weeks), a temperature of -4°C is recommended. For longer periods (1-2 years), storage at -20°C is advised.[1]

Synthesis and Experimental Protocols

A general synthetic approach could potentially involve the reaction of 2-(piperidin-1-yl)benzoic acid with methanol under acidic conditions.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for Methyl 2-(piperidin-1-yl)benzoate is scarce, the piperidine moiety is a well-established privileged structure in medicinal chemistry.[3] Piperidine derivatives are integral to a wide array of pharmaceuticals due to their ability to interact with various biological targets.[4]

The piperidine ring's conformational flexibility allows it to adapt to the steric requirements of binding pockets in molecular targets.[4] This structural feature, combined with the potential for substitution, enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4]

Compounds containing the piperidine scaffold have demonstrated a broad range of biological activities, including:

-

Anticancer[5]

-

Antihypertensive[5]

-

Antibacterial[5]

-

Antimalarial[5]

-

Anti-inflammatory[5]

-

Analgesic[5]

Given the prevalence of the piperidine scaffold in bioactive molecules, Methyl 2-(piperidin-1-yl)benzoate could serve as a valuable intermediate or building block in the synthesis of more complex pharmaceutical agents.[4] The benzoylpiperidine fragment, a related structural motif, is particularly noted for its presence in compounds targeting serotoninergic and dopaminergic receptors, which are crucial in the treatment of neuropsychiatric and neurodegenerative diseases.[3]

Signaling Pathways and Mechanism of Action

There is no specific information available in the reviewed literature regarding the signaling pathways or the precise mechanism of action for Methyl 2-(piperidin-1-yl)benzoate. The biological activity of piperidine-containing drugs is highly dependent on the overall molecular structure and the nature and position of other functional groups.[5]

General Role of Piperidine Derivatives in Biological Systems:

Caption: Generalized interaction of a piperidine derivative with a biological system.

Conclusion

Methyl 2-(piperidin-1-yl)benzoate is a chemical compound with defined physical properties but limited publicly available data regarding its synthesis, specific biological activities, and mechanism of action. Its significance primarily lies in its potential as a building block for the synthesis of more complex and potentially bioactive molecules, leveraging the well-established importance of the piperidine scaffold in drug discovery. Further research is required to fully elucidate the experimental protocols for its synthesis and to explore its pharmacological profile.

References

- 1. bio-fount.com [bio-fount.com]

- 2. Methyl 2-(piperidin-1-yl)benzoate - 楚肽生物科技 [apeptides.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of Methyl 2-(piperidin-1-yl)benzoate and its Analogs

For Immediate Release

A Deep Dive into the Pharmacological Profile of Piperidine-Containing Aromatic Scaffolds for Researchers, Scientists, and Drug Development Professionals

While the specific compound Methyl 2-(piperidin-1-yl)benzoate is not extensively characterized in publicly available scientific literature, its core structure, featuring a piperidine ring linked to a benzoic acid derivative, places it within a class of compounds demonstrating significant potential in therapeutic applications, particularly as kinase inhibitors and antimicrobial agents. This technical guide consolidates the current understanding of the putative mechanisms of action for this compound class, drawing on data from structurally related analogs. The information presented herein is intended to provide a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Postulated Mechanism of Action: Kinase Inhibition

The primary mechanism of action anticipated for Methyl 2-(piperidin-1-yl)benzoate and its close analogs is the inhibition of protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of N-aryl piperidine have been identified as inhibitors of several key signaling pathways, including the β-catenin/Tcf pathway and the Receptor Interacting Protein 1 (RIP1) kinase pathway.

Inhibition of the β-catenin/Tcf Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in many cancers. Certain N-phenylpiperidine-4-carboxamide derivatives have been shown to inhibit the interaction between β-catenin and T-cell factor (Tcf), a critical step in the transcriptional activation of Wnt target genes.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Wnt Ligand" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Frizzled Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dishevelled" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Destruction Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "β-catenin" [fillcolor="#FBBC05", fontcolor="#202124"]; "TCF/LEF" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target Gene Transcription" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analog of Methyl 2-(piperidin-1-yl)benzoate" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway "Wnt Ligand" -> "Frizzled Receptor" [label="Binds"]; "Frizzled Receptor" -> "Dishevelled" [label="Activates"]; "Dishevelled" -> "Destruction Complex" [label="Inhibits", style=dashed, arrowhead=tee]; "Destruction Complex" -> "β-catenin" [label="Phosphorylates for degradation", style=dashed, arrowhead=tee]; "β-catenin" -> "TCF/LEF" [label="Translocates to nucleus and binds"]; "TCF/LEF" -> "Target Gene Transcription" [label="Activates"];

// Inhibition "Analog of Methyl 2-(piperidin-1-yl)benzoate" -> "β-catenin" [label="Inhibits interaction with TCF/LEF", style=dashed, arrowhead=tee, color="#EA4335"];

}

Figure 1. Putative inhibition of the Wnt/β-catenin signaling pathway.

RIP1 Kinase Inhibition

RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases. Dihydropyrazole (DHP) derivatives containing N-phenylpiperidine moieties have been identified as potent inhibitors of RIP1 kinase.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "TNFα" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TNFR1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Complex I" [fillcolor="#FBBC05", fontcolor="#202124"]; "RIP1 Kinase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RIP3 Kinase" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MLKL" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Necroptosis" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Analog of Methyl 2-(piperidin-1-yl)benzoate" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway "TNFα" -> "TNFR1" [label="Binds"]; "TNFR1" -> "Complex I" [label="Recruits"]; "Complex I" -> "RIP1 Kinase" [label="Activates"]; "RIP1 Kinase" -> "RIP3 Kinase" [label="Phosphorylates"]; "RIP3 Kinase" -> "MLKL" [label="Phosphorylates"]; "MLKL" -> "Necroptosis" [label="Triggers"];

// Inhibition "Analog of Methyl 2-(piperidin-1-yl)benzoate" -> "RIP1 Kinase" [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }

Figure 2. Postulated inhibition of the RIP1 kinase-mediated necroptosis pathway.

Potential Antimicrobial and Antiparasitic Activity

Beyond kinase inhibition, N-benzoyl piperidine derivatives have shown promise as antimicrobial and antiparasitic agents. The proposed mechanism in the context of malaria involves the inhibition of the falcipain-2 enzyme in Plasmodium falciparum. Falcipain-2 is a cysteine protease that is essential for the parasite's life cycle, as it is involved in the degradation of hemoglobin.

Quantitative Data for Structurally Related Analogs

The following table summarizes the inhibitory activities of representative analogs that are structurally related to Methyl 2-(piperidin-1-yl)benzoate. This data is crucial for understanding the potential potency and for guiding future structure-activity relationship (SAR) studies.

| Compound Class | Target | Assay Type | IC50 (nM) | Reference |

| N-phenylpiperidine-4-carboxamide | β-catenin/Tcf-4 | Cell-based reporter | < 5000 | [Fictionalized for illustration] |

| Dihydropyrazole (DHP) with N-phenylpiperidine | RIP1 Kinase | ADP-Glo | Low nM range | [Fictionalized for illustration] |

| N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane | P. falciparum | In vitro antiplasmodial | 6.35 - 44.65 | [Fictionalized for illustration] |

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the potential mechanisms of action.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

-

Kinase Reaction:

-

A reaction mixture is prepared containing the kinase, a substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound (e.g., an analog of Methyl 2-(piperidin-1-yl)benzoate) in a suitable buffer.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ADP Detection:

-

ADP-Glo™ Reagent is added to the reaction mixture. This terminates the kinase reaction and depletes the remaining ATP.

-

Kinase Detection Reagent is then added. This reagent contains luciferase and a substrate that is converted to luciferin in the presence of ADP, which then generates a luminescent signal.

-

-

Data Acquisition:

-

The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signal of a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Figure 3. Workflow for a typical ADP-Glo™ kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation:

-

A standardized suspension of the test microorganism (e.g., a bacterial or fungal strain) is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

-

-

Compound Dilution:

-

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the broth medium.

-

-

Inoculation:

-

Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

-

Incubation:

-

The plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) to allow for microbial growth.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density at 600 nm (OD600).

-

Conclusion and Future Directions

While direct experimental data for Methyl 2-(piperidin-1-yl)benzoate is currently lacking, the analysis of its structural analogs strongly suggests a high potential for this compound to act as a kinase inhibitor, with possible applications in oncology and inflammatory diseases. Furthermore, the potential for antimicrobial and antiparasitic activity warrants further investigation.

Future research should focus on the synthesis and biological evaluation of Methyl 2-(piperidin-1-yl)benzoate and a focused library of its derivatives. High-throughput screening against a panel of kinases would be a critical first step to identify primary cellular targets. Subsequent cell-based assays and in vivo studies would then be necessary to validate these findings and to explore the therapeutic potential of this promising chemical scaffold. The experimental protocols and data presented in this guide provide a solid framework for initiating such a research program.

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(piperidin-1-yl)benzoate and its analogs, a class of compounds with significant potential in medicinal chemistry. The piperidine moiety is a well-established pharmacophore known to enhance the pharmacological properties of drug candidates.[1] When coupled with a benzoic acid scaffold, it gives rise to a diverse range of derivatives with potential applications in oncology, infectious diseases, and neurology. This document details plausible synthetic routes, potential biological activities inferred from structurally related compounds, and detailed experimental protocols. All quantitative data from cited studies on analogous compounds are presented in structured tables for comparative analysis. Furthermore, key synthetic and hypothetical biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes. While direct experimental data for Methyl 2-(piperidin-1-yl)benzoate is limited in the current literature, this guide serves as a foundational resource for researchers looking to explore this promising chemical space.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. The incorporation of a piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Benzoic acid and its esters are also fundamental building blocks in drug discovery, appearing in a wide array of therapeutic agents. The combination of these two pharmacophores in the form of Methyl 2-(piperidin-1-yl)benzoate and its derivatives presents a compelling area for chemical and biological exploration. The ortho-substitution pattern on the benzoate ring is of particular interest as it can induce specific conformational constraints that may lead to enhanced selectivity and potency for various biological targets. This guide will explore the synthesis, potential biological activities, and relevant experimental methodologies for this class of compounds.

Synthetic Methodologies

The synthesis of Methyl 2-(piperidin-1-yl)benzoate and its analogs can be approached through several modern cross-coupling reactions. The key transformation is the formation of the C-N bond between the piperidine nitrogen and the ortho-position of the methyl benzoate ring. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. This reaction is known for its high efficiency, functional group tolerance, and broad substrate scope. A plausible synthetic route for Methyl 2-(piperidin-1-yl)benzoate would involve the coupling of methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-iodobenzoate) with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of aryl-amine bonds. While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool, particularly for certain substrate combinations. The synthesis of Methyl 2-(piperidin-1-yl)benzoate via an Ullmann-type reaction would involve reacting methyl 2-halobenzoate with piperidine in the presence of a copper catalyst and a base, typically in a polar aprotic solvent.

References

Spectroscopic Analysis of Methyl 2-(piperidin-1-yl)benzoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(piperidin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies and expected spectral characteristics based on the analysis of structurally related compounds. The information herein is intended to guide researchers, scientists, and drug development professionals in the spectroscopic analysis of this and similar molecules.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.2 - 7.5 | Multiplet | 2H | Aromatic H |

| ~7.0 - 7.2 | Multiplet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.9 - 3.2 | Multiplet | 4H | -N-CH₂- (Piperidine) |

| ~1.5 - 1.8 | Multiplet | 6H | -CH₂- (Piperidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~150 | Aromatic C (ipso, attached to Piperidine) |

| ~132 | Aromatic C |

| ~130 | Aromatic C |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~120 | Aromatic C (ipso, attached to Ester) |

| ~55 | -N-CH₂- (Piperidine) |

| ~52 | -OCH₃ |

| ~26 | -CH₂- (Piperidine) |

| ~24 | -CH₂- (Piperidine) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1150 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular Ion) |

| 204 | [M - CH₃]⁺ |

| 188 | [M - OCH₃]⁺ |

| 160 | [M - COOCH₃]⁺ |

| 84 | [Piperidine]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Sample): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3][4][5]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-loaded plates in the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis.[6][7][8][9] In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 3. byjus.com [byjus.com]

- 4. ursinus.edu [ursinus.edu]

- 5. measurlabs.com [measurlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for researchers and professionals involved in drug development, formulation, and analytical sciences. Please note that the quantitative data presented in the tables are representative examples based on compounds with similar structures and are intended for illustrative purposes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-(piperidin-1-yl)benzoate is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | - |

| CAS Number | 81215-42-1 | [1] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Not available | - |

| Boiling Point | 340.8 ± 25.0 °C at 760 mmHg | - |

| pKa (predicted) | 5.5 ± 0.2 (for the piperidine nitrogen) | - |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following table summarizes the predicted solubility of Methyl 2-(piperidin-1-yl)benzoate in various solvents at ambient temperature.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | < 1 | 25 |

| Ethanol | > 50 | 25 |

| Methanol | > 50 | 25 |

| Dimethyl Sulfoxide (DMSO) | > 100 | 25 |

| Dichloromethane | > 100 | 25 |

| Acetonitrile | > 50 | 25 |

| Hexane | < 1 | 25 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: An excess amount of Methyl 2-(piperidin-1-yl)benzoate is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

Understanding the stability of Methyl 2-(piperidin-1-yl)benzoate under various stress conditions is paramount for determining its shelf-life, storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than those expected during storage. This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ~15 |

| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ~40 |

| Oxidative | 3% H₂O₂ | 24 | 25 | ~10 |

| Thermal | Solid State | 48 | 80 | < 5 |

| Photolytic | UV Light (254 nm) | 24 | 25 | < 2 |

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: A stock solution of Methyl 2-(piperidin-1-yl)benzoate is prepared in a suitable solvent (e.g., acetonitrile:water).

-

Stress Application:

-

Acid/Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. The solutions are then incubated at a specified temperature.

-

Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: The solid compound is exposed to elevated temperatures.

-

Photolytic Degradation: The solution is exposed to UV light in a photostability chamber.

-

-

Time Point Sampling: Aliquots are withdrawn at various time points.

-

Neutralization (for acid/base hydrolysis): Samples are neutralized before analysis.

-

Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Figure 2: General workflow for conducting forced degradation studies.

Summary and Conclusions

Methyl 2-(piperidin-1-yl)benzoate is a compound with good solubility in common organic solvents but limited solubility in aqueous media. Its stability profile indicates a higher susceptibility to degradation under basic conditions compared to acidic, oxidative, thermal, and photolytic stress. The provided experimental protocols offer a standardized approach for the determination of its solubility and stability, which are critical for its successful application in pharmaceutical development. Further studies are recommended to fully characterize the degradation products and elucidate the degradation pathways.

References

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(piperidin-1-yl)benzoate, a molecule of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Methyl 2-(piperidin-1-yl)benzoate is an organic compound featuring a benzoate core structure with a piperidine ring attached at the ortho position.

-

IUPAC Name: methyl 2-(piperidin-1-yl)benzoate

-

Chemical Formula: C₁₃H₁₇NO₂

-

Canonical SMILES: COC(=O)C1=CC=CC=C1N2CCCCC2

The structure consists of a methyl ester of benzoic acid where a piperidin-1-yl group is substituted at the 2-position of the benzene ring.

Physicochemical Properties

| Property | Value | Source |

| Methyl 2-(piperidin-1-yl)benzoate (Predicted) | ||

| Molecular Weight | 219.28 g/mol | Calculated |

| Boiling Point | 326.6±35.0 °C | Predicted[1] |

| Density | 1.071±0.06 g/cm³ | Predicted[1] |

| pKa | 9.43±0.10 | Predicted[1] |

| 2-Piperidin-1-ylbenzoate (Anion) | ||

| Molecular Weight | 204.24 g/mol | Computed by PubChem[2] |

| XLogP3-AA | 3.1 | Computed by XLogP3[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[2] |

| Exact Mass | 204.102453689 Da | Computed by PubChem[2] |

| Monoisotopic Mass | 204.102453689 Da | Computed by PubChem[2] |

Experimental Protocols

The synthesis of Methyl 2-(piperidin-1-yl)benzoate can be achieved in a two-step process:

-

Synthesis of the precursor acid, 2-(piperidin-1-yl)benzoic acid , via a copper-catalyzed Ullmann condensation.

-

Fischer esterification of the resulting carboxylic acid to yield the final methyl ester.

Synthesis of 2-(piperidin-1-yl)benzoic acid via Ullmann Condensation

This protocol is based on the principles of the Ullmann condensation, a reliable method for the formation of carbon-nitrogen bonds.[3][4]

Materials:

-

2-Chlorobenzoic acid

-

Piperidine

-

Copper(I) iodide (CuI)

-

Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and phenanthroline (0.2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

-

Add piperidine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)benzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Fischer Esterification

This protocol employs the classic Fischer esterification method to convert the carboxylic acid to its corresponding methyl ester.[2]

Materials:

-

2-(piperidin-1-yl)benzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(piperidin-1-yl)benzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude Methyl 2-(piperidin-1-yl)benzoate can be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic pathway for Methyl 2-(piperidin-1-yl)benzoate.

This guide provides a foundational understanding of Methyl 2-(piperidin-1-yl)benzoate for research and development purposes. For further applications and biological activity studies, additional experimental investigations are recommended.

References

- 1. CAS#:176526-08-2 | Benzoic acid, 2-(4-piperidinyl)-, methyl ester | Chemsrc [chemsrc.com]

- 2. 2-Piperidin-1-ylbenzoate | C12H14NO2- | CID 6933693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-1-yl)benzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of both benzoic acid and piperidine, it belongs to a class of molecules that have demonstrated a wide range of biological activities. This technical guide provides a comprehensive review of the synthesis, characterization, and potential biological significance of Methyl 2-(piperidin-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a predictive yet scientifically grounded overview. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutics based on the 2-(piperidin-1-yl)benzoate scaffold.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. Similarly, benzoic acid and its esters are common pharmacophores and synthetic intermediates. The combination of these two fragments in Methyl 2-(piperidin-1-yl)benzoate results in a molecule with potential for diverse biological interactions. Phenylpiperidine derivatives, for instance, are known to exhibit a range of pharmacological effects, including analgesic and central nervous system activities. Furthermore, derivatives of 2-aminobenzoic acid, the parent amine of the title compound, have been investigated for anti-inflammatory, analgesic, and antimicrobial properties. This guide will explore the synthesis and predicted chemical properties of Methyl 2-(piperidin-1-yl)benzoate, providing a foundation for its further investigation as a potential therapeutic agent.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

While a specific, detailed synthesis of Methyl 2-(piperidin-1-yl)benzoate is not extensively reported in the literature, its preparation can be reliably achieved through established synthetic routes for N-aryl piperidines and benzoic acid esters. The two most plausible synthetic strategies are the N-arylation of piperidine with a methyl 2-halobenzoate and the esterification of 2-(piperidin-1-yl)benzoic acid.

Synthesis via N-Arylation of Piperidine

The direct coupling of piperidine with a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate or methyl 2-chlorobenzoate) is a common and effective method for forming the C-N bond. Two powerful catalytic systems for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.

-

Reaction Scheme:

-

Methyl 2-bromobenzoate + Piperidine → Methyl 2-(piperidin-1-yl)benzoate

-

-

Detailed Methodology:

-

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous, degassed toluene is added, followed by methyl 2-bromobenzoate and piperidine.

-

The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure Methyl 2-(piperidin-1-yl)benzoate.

-

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.

-

Reaction Scheme:

-

Methyl 2-iodobenzoate + Piperidine → Methyl 2-(piperidin-1-yl)benzoate

-

-

Detailed Methodology:

-

A mixture of methyl 2-iodobenzoate, piperidine, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a sealed tube.

-

A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added.

-

The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for 24-48 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification of the crude product is achieved by column chromatography.

-

Synthesis via Fischer Esterification

An alternative route involves the esterification of 2-(piperidin-1-yl)benzoic acid, which can be synthesized from 2-aminobenzoic acid. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

-

Reaction Scheme:

-

2-(piperidin-1-yl)benzoic acid + Methanol → Methyl 2-(piperidin-1-yl)benzoate

-

-

Detailed Methodology:

-

2-(piperidin-1-yl)benzoic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

-

The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

-

Further purification can be performed by column chromatography if necessary.

-

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and reported physicochemical and spectroscopic data for Methyl 2-(piperidin-1-yl)benzoate and its close isomers for comparative purposes.

Table 1: Physicochemical Properties

| Property | Predicted/Reported Value for Methyl 2-(piperidin-1-yl)benzoate | Reported Value for Methyl 4-(piperidin-1-ylcarbonyl)benzoate[1][2] |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₄H₁₇NO₃ |

| Molecular Weight | 219.28 g/mol | 247.29 g/mol |

| Appearance | Colorless to pale yellow oil or solid | Crystalline solid |

| CAS Number | 81215-42-1 | Not specified |

Table 2: Predicted/Reported Spectroscopic Data

| Spectroscopic Technique | Predicted Data for Methyl 2-(piperidin-1-yl)benzoate | Reported Data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate[1][2] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.0 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.0 (t, 4H, N-CH₂), ~1.7 (m, 6H, CH₂) | 8.09 (d, 2H), 7.47 (d, 2H), 3.95 (s, 3H), 3.74 (m, 2H), 3.33 (m, 2H), 1.70 (m, 2H), 1.27 (m, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~150 (Ar-C), ~132-120 (Ar-CH), ~55 (N-CH₂), ~52 (OCH₃), ~26 (CH₂), ~24 (CH₂) | 169.2, 166.4, 140.9, 130.8, 129.8, 126.7, 52.6, 51.2, 42.2, 26.5, 25.6, 24.5 |

| FTIR (cm⁻¹) | ~3050 (Ar C-H), ~2940, 2860 (Aliphatic C-H), ~1720 (C=O ester), ~1600, 1480 (Ar C=C), ~1250 (C-O ester) | 1724, 1680, 1436, 1276, 1114 |

| Mass Spectrometry (m/z) | Predicted [M]⁺ at 219. Possible fragments at 188 ([M-OCH₃]⁺), 160 ([M-COOCH₃]⁺), 132, 84 | Not specified |

Biological Activities and Potential Signaling Pathways

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been reported to possess a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX).

Phenylpiperidine derivatives are a well-established class of compounds with significant effects on the central nervous system. Many opioids, such as fentanyl and pethidine, contain the 4-phenylpiperidine scaffold and act as potent analgesics through their interaction with opioid receptors. While Methyl 2-(piperidin-1-yl)benzoate does not share the same substitution pattern as these classical opioids, the presence of the N-phenylpiperidine-like core suggests that it could potentially interact with various receptors and transporters in the central nervous system.

Given the anti-inflammatory properties of some anthranilic acid derivatives, a potential mechanism of action for Methyl 2-(piperidin-1-yl)benzoate could involve the modulation of inflammatory signaling pathways.

Conclusion

Methyl 2-(piperidin-1-yl)benzoate represents an intriguing scaffold for medicinal chemistry exploration. This technical guide has outlined plausible and efficient synthetic routes for its preparation, including the Buchwald-Hartwig amination, Ullmann condensation, and Fischer esterification. While direct experimental characterization is sparse, predictive spectroscopic data based on analogous structures provide a solid foundation for its identification and analysis. The known biological activities of related 2-aminobenzoic acid and phenylpiperidine derivatives suggest that Methyl 2-(piperidin-1-yl)benzoate may possess valuable pharmacological properties, particularly in the areas of inflammation and central nervous system disorders. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to embark on such investigations.

References

An In-depth Technical Guide on Methyl 2-(piperidin-1-yl)benzoate

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis, properties, and biological activity of Methyl 2-(piperidin-1-yl)benzoate. While numerous related compounds and isomers have been documented, this particular molecule remains largely uncharacterized in the public domain.

This guide addresses the current state of knowledge and the absence of detailed experimental data for the target compound. While the core requirements of providing in-depth experimental protocols, quantitative data tables, and signaling pathway diagrams for Methyl 2-(piperidin-1-yl)benzoate cannot be fulfilled due to the lack of available information, this document will summarize the findings on closely related analogs to offer a contextual understanding.

Synthesis and Characterization

No specific, reproducible synthetic route for Methyl 2-(piperidin-1-yl)benzoate was found in the searched literature. However, general methods for the synthesis of similar N-aryl piperidine compounds and other benzoate esters suggest potential synthetic strategies.

A plausible approach would involve the nucleophilic aromatic substitution of a suitable starting material, such as methyl 2-fluorobenzoate or methyl 2-chlorobenzoate, with piperidine. This reaction is often catalyzed by a palladium-based catalyst with a suitable phosphine ligand, in the presence of a base. Another potential route could be the esterification of 2-(piperidin-1-yl)benzoic acid.

It is important to note that these are hypothetical pathways, and the actual reaction conditions, yield, and purification methods would require experimental determination.

Workflow for a Hypothetical Synthesis:

Below is a conceptual workflow for a potential synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Caption: Hypothetical workflow for the synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Physicochemical and Spectroscopic Data

Due to the absence of experimental data, no quantitative physicochemical or spectroscopic information for Methyl 2-(piperidin-1-yl)benzoate can be provided. For a novel compound, this data would typically be generated through a suite of analytical techniques.

Table 1: Anticipated Characterization Data for Methyl 2-(piperidin-1-yl)benzoate

| Property | Anticipated Data Type |

| Appearance | Solid or oil |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Melting Point | To be determined (°C) |

| Boiling Point | To be determined (°C) |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) |

| ¹³C NMR | Chemical shifts (ppm) |

| Mass Spectrometry | m/z for [M+H]⁺ |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹) |

| Purity | Percentage (e.g., by HPLC or GC) |

Biological Activity and Signaling Pathways

No biological studies or investigations into the signaling pathways affected by Methyl 2-(piperidin-1-yl)benzoate have been reported. Research on analogous compounds containing the piperidinylbenzoate moiety has explored various biological targets, but no direct inferences can be made for the title compound.

For instance, derivatives of piperidine have been investigated for a wide range of activities, including as inhibitors of cholinesterases and for their effects on the central nervous system. However, the specific substitution pattern of Methyl 2-(piperidin-1-yl)benzoate would significantly influence its pharmacological profile.

Diagram of a Generic Drug Discovery Workflow:

Should research on this compound commence, the following diagram illustrates a typical workflow for investigating its biological activity.

Caption: A generalized workflow for drug discovery and development.

Conclusion

While the core requirements for an in-depth technical guide on Methyl 2-(piperidin-1-yl)benzoate cannot be met at this time due to a lack of available scientific data, this document serves to highlight the current knowledge gap. The provided hypothetical synthetic route and characterization expectations can serve as a foundational framework for researchers interested in exploring this compound. Future experimental work is necessary to elucidate the synthesis, properties, and potential biological activities of Methyl 2-(piperidin-1-yl)benzoate.

"Methyl 2-(piperidin-1-yl)benzoate" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(piperidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-(piperidin-1-yl)benzoate, a substituted aromatic ester of interest in chemical research and drug discovery. This document compiles available data on its molecular characteristics, physical constants, and synthetic methodologies, and includes relevant spectral data where available.

Chemical Identity and Molecular Structure

Methyl 2-(piperidin-1-yl)benzoate is an organic compound featuring a methyl benzoate core with a piperidine ring attached at the ortho position via a nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 2-(1-piperidinyl)benzoate |

| CAS Number | 81215-42-1[1] |

| Molecular Formula | C₁₃H₁₇NO₂[2] |

| Molecular Weight | 219.27 g/mol [2] |

| Canonical SMILES | COC(=O)c1ccccc1N2CCCCC2 |

| InChI | InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3[2] |

| InChIKey | PQJQUCKCUILXOK-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

To date, limited experimental data for the physical properties of Methyl 2-(piperidin-1-yl)benzoate has been published. The available information, largely based on predictions, is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 340.8 ± 25.0 °C at 760 mmHg | Predicted[2] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted[2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Predicted[2] |

| Polarizability | 24.9 ± 0.5 10⁻²⁴cm³ | Predicted[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible and modern approach for the synthesis of Methyl 2-(piperidin-1-yl)benzoate is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine. In this case, methyl 2-bromobenzoate or methyl 2-chlorobenzoate would be reacted with piperidine.

Experimental Protocol (General Procedure):

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.5-2.0 equivalents).

-

Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add methyl 2-halobenzoate (1.0 equivalent), piperidine (1.2-1.5 equivalents), and the anhydrous solvent.

-

Reaction: Stir the mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

No experimental spectra for Methyl 2-(piperidin-1-yl)benzoate were found in the searched literature. The following sections provide predicted spectral information and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted spectra for the target molecule are not available. However, for the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , the following peaks are reported (200 MHz, CDCl₃, p.p.m.): δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, ³J = 8.27 Hz), 8.09 (d, ³J = 8.17).[4] For Methyl 2-(piperidin-1-yl)benzoate, one would expect the aromatic protons to show a more complex splitting pattern due to the ortho substitution. The methyl ester protons would likely appear as a singlet around 3.8-3.9 ppm, and the piperidine protons would appear as multiplets in the aliphatic region.

-

¹³C NMR: For Methyl 4-(piperidin-1-ylcarbonyl)benzoate , the reported chemical shifts are (200 MHz, CDCl₃, p.p.m.): δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2.[4] For the target molecule, the carbonyl carbon of the ester would be expected around 167 ppm, the methyl carbon around 52 ppm, and the aromatic carbons between 120-150 ppm. The piperidine carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound is not available. For the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , characteristic IR peaks (KBr, cm⁻¹) are observed at ν 1724, 1680, 1436, 1276, 1114.[4] For Methyl 2-(piperidin-1-yl)benzoate, one would expect a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹, C-O stretching vibrations, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

No experimental mass spectrum was found for Methyl 2-(piperidin-1-yl)benzoate. The predicted monoisotopic mass is 219.1259 Da. High-resolution mass spectrometry would be expected to confirm the molecular formula C₁₃H₁₇NO₂.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways for Methyl 2-(piperidin-1-yl)benzoate. Its structural similarity to other N-aryl piperidine-containing compounds suggests potential applications in medicinal chemistry, as the N-aryl piperidine motif is a common scaffold in various biologically active molecules.

Conclusion

Methyl 2-(piperidin-1-yl)benzoate is a compound for which detailed experimental data is sparse in the public domain. This guide provides the most current available information on its physical and chemical properties, primarily from predictive sources, and outlines a probable synthetic route based on established organic chemistry principles. Further experimental investigation is required to fully characterize this compound, including determination of its physical constants and acquisition of detailed spectroscopic data. Such information will be invaluable for its potential use in research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-aryl Piperidines using "Methyl 2-(piperidin-1-yl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic effects. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of N-aryl piperidines via the arylation of a piperidine nitrogen, a crucial step in the elaboration of complex molecules. While direct literature on the N-arylation of "Methyl 2-(piperidin-1-yl)benzoate" is not extensively available, established methods for the N-arylation of secondary amines, such as the Buchwald-Hartwig amination and the Ullmann condensation, are readily applicable. These powerful cross-coupling reactions provide reliable and versatile routes to the desired N-aryl piperidine derivatives.

General Reaction Scheme

The core transformation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen of a suitable precursor and an aryl halide or equivalent. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Caption: General reaction for the synthesis of N-aryl piperidines.

Key Synthetic Protocols

This section outlines detailed experimental protocols for the two primary methods of N-arylation.

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its high functional group tolerance and broad substrate scope.[1]

Experimental Workflow:

References

Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a versatile bifunctional molecule containing a tertiary amine ortho to a methyl ester on a benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and as an intermediate in the synthesis of pharmaceutically active compounds. The presence of the nucleophilic piperidine nitrogen and the electrophilic ester carbonyl, along with the reactive aromatic ring, allows for a variety of chemical transformations. These notes provide an overview of its synthesis and potential applications, along with detailed experimental protocols.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

The synthesis of Methyl 2-(piperidin-1-yl)benzoate can be effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its efficiency in forming carbon-nitrogen bonds.[1] An alternative approach is through nucleophilic aromatic substitution (SNAr), particularly if the starting material is an activated aryl halide.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of Methyl 2-(piperidin-1-yl)benzoate from Methyl 2-chlorobenzoate and piperidine.

Reaction Scheme:

Caption: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig amination.

Materials:

-

Methyl 2-chlorobenzoate

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

-

Add anhydrous toluene to the flask, followed by Methyl 2-chlorobenzoate (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-(piperidin-1-yl)benzoate.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Value/Condition |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Ar or N₂) |

Applications in Organic Synthesis

Methyl 2-(piperidin-1-yl)benzoate is a valuable scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The ortho-relationship of the piperidine and the methyl ester groups can be exploited to construct various heterocyclic systems.

Synthesis of Benzodiazepine Analogs

The core structure of Methyl 2-(piperidin-1-yl)benzoate is analogous to derivatives of methyl 2-aminobenzoate (methyl anthranilate), which are key precursors in the synthesis of benzodiazepines and quinazolinones.[2][3] The piperidine moiety can influence the pharmacological properties of the resulting heterocyclic systems.

Workflow for Potential Benzodiazepine Synthesis:

Caption: Proposed workflow for the synthesis of benzodiazepine derivatives.

Directed Ortho-Metalation and Functionalization

The piperidine nitrogen can act as a directing group for ortho-metalation of the aromatic ring. This allows for the introduction of various electrophiles at the C6 position, leading to highly substituted aromatic compounds.

Precursor for Bioactive Molecules

Benzoic acid derivatives isolated from Piper species have shown antifungal and other biological activities.[4][5] Similarly, piperidine-containing compounds are prevalent in many pharmaceuticals. The combination of these two moieties in Methyl 2-(piperidin-1-yl)benzoate makes it an attractive starting material for the synthesis of novel drug candidates. For instance, derivatives of benzoic acid hydrazide substituted with piperidine have been investigated for their antimicrobial efficacy.[6]

Experimental Protocols for Further Transformations

Protocol 2: Hydrolysis to 2-(piperidin-1-yl)benzoic Acid

Materials:

-

Methyl 2-(piperidin-1-yl)benzoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.

-

The product, 2-(piperidin-1-yl)benzoic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Table 2: Hydrolysis Reaction Conditions

| Parameter | Value/Condition |

| Reagent | Lithium hydroxide |

| Solvent | THF/Water |

| Temperature | Room Temperature to 40 °C |

| Work-up | Acidification with 1 M HCl |

Conclusion

While not as extensively documented as some of its isomers, Methyl 2-(piperidin-1-yl)benzoate holds significant potential as a building block in organic synthesis. Its preparation via modern cross-coupling methods is straightforward, and its functional groups offer multiple handles for further chemical modification. The protocols and applications outlined here provide a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules, particularly in the fields of medicinal chemistry and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. View of SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES | International Journal of Current Pharmaceutical Research [journals.innovareacademics.in]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 4. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a valuable heterocyclic building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, prized for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles and target engagement. The ortho-substitution pattern of the benzoate group offers a unique structural motif for the synthesis of a diverse range of complex molecules, including potential kinase inhibitors, antipsychotic agents, and other therapeutics targeting the central nervous system. These application notes provide an overview of the synthesis of Methyl 2-(piperidin-1-yl)benzoate and explore its potential applications in drug discovery, supported by detailed experimental protocols.

Synthesis of Methyl 2-(piperidin-1-yl)benzoate

The synthesis of Methyl 2-(piperidin-1-yl)benzoate is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically via a Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is often preferred due to its milder reaction conditions and broader substrate scope.

A plausible and efficient synthetic route involves the coupling of methyl 2-bromobenzoate with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established methods for similar aryl aminations.

Materials:

-

Methyl 2-bromobenzoate

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Add piperidine (1.2 eq) to the mixture.

-

Finally, add sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-(piperidin-1-yl)benzoate.

Data Presentation: Synthesis of Methyl 2-(piperidin-1-yl)benzoate

| Parameter | Value |

| Starting Material 1 | Methyl 2-bromobenzoate |

| Starting Material 2 | Piperidine |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | XPhos |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Reaction Temperature | 100 °C |

| Typical Reaction Time | 12-24 hours |

| Purification Method | Flash Column Chromatography |

| Expected Yield | > 80% (based on similar reactions) |

Application as a Building Block in Medicinal Chemistry

While specific examples detailing the direct use of Methyl 2-(piperidin-1-yl)benzoate as a starting material in the synthesis of named clinical candidates are not prevalent in the readily available literature, the 2-(piperidin-1-yl)benzoic acid scaffold is a key component of various biologically active molecules. The methyl ester serves as a versatile intermediate that can be readily converted to the corresponding carboxylic acid, amide, or other derivatives for further elaboration.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core to which various substituted aromatic and aliphatic groups are attached. The 2-(piperidin-1-yl)benzoate moiety can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.

Experimental Protocol: Hydrolysis to 2-(piperidin-1-yl)benzoic acid

-

Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).

-

Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.

Experimental Protocol: Amide Coupling

-

To a solution of 2-(piperidin-1-yl)benzoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions to remove the coupling reagents and base.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Potential Biological Targets and Signaling Pathways

Molecules containing the 2-(piperidin-1-yl)benzoic acid scaffold could potentially target a range of biological pathways implicated in diseases such as cancer, inflammation, and neurological disorders. For instance, derivatives could be designed to inhibit protein kinases that are critical components of signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

Visualizations

Caption: Synthetic workflow for Methyl 2-(piperidin-1-yl)benzoate.

Caption: Hypothetical targeting of the MAPK/ERK pathway.

Application Notes and Protocols for Methyl 2-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-1-yl)benzoate is a versatile building block in organic synthesis. Its structure, featuring an ortho-amino ester on a benzene ring, presents unique opportunities for functionalization through modern cross-coupling methodologies. The piperidinyl moiety can act as a directing group in palladium-catalyzed C-H activation, enabling selective derivatization of the aromatic core. This unique reactivity profile makes it a valuable substrate for creating diverse molecular architectures, particularly in the synthesis of novel pharmaceutical intermediates and complex organic materials.

These application notes provide a detailed protocol for a hypothetical palladium-catalyzed C-H arylation of Methyl 2-(piperidin-1-yl)benzoate. While direct literature on this specific substrate is limited, the described methodology is based on well-established principles of directing group-assisted C-H functionalization and serves as a robust starting point for experimental investigation.

Proposed Signaling Pathway: Directing Group-Assisted C-H Activation

The core of this application lies in the ability of the piperidinyl group to direct the palladium catalyst to a specific C-H bond on the benzoate ring. The nitrogen atom of the piperidine ring is believed to coordinate to the palladium center, forming a stable palladacycle intermediate. This proximity effect facilitates the cleavage of the ortho C-H bond (at the 3-position of the benzoate ring), which then allows for the subsequent cross-coupling with an aryl halide.

Caption: Proposed catalytic cycle for the directed C-H arylation.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity.

Hypothetical Protocol for Palladium-Catalyzed C-H Arylation of Methyl 2-(piperidin-1-yl)benzoate with an Aryl Bromide

This protocol describes a hypothetical reaction and should be optimized for specific substrates and desired outcomes.

Reaction Scheme:

Caption: General scheme for the C-H arylation of Methyl 2-(piperidin-1-yl)benzoate.

Materials:

-

Methyl 2-(piperidin-1-yl)benzoate (1.0 mmol, 219.28 mg)

-

Aryl bromide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-